molecular formula C15H22O B14636882 2-Benzylideneoctan-1-ol CAS No. 53892-67-4

2-Benzylideneoctan-1-ol

Cat. No.: B14636882
CAS No.: 53892-67-4
M. Wt: 218.33 g/mol
InChI Key: KTCAZEVYBWMPOY-UHFFFAOYSA-N
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Description

2-Benzylideneoctan-1-ol, also known as α-Amylcinnamic alcohol, is an organic compound with the molecular formula C14H20O. It is characterized by a benzylidene group attached to an octanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylideneoctan-1-ol typically involves the condensation of benzaldehyde with octanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an aqueous or alcoholic medium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylideneoctan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Benzylideneoctan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

  • 2-Benzylidene-1-heptanol
  • 2-Benzylidene-1-decanol
  • 2-Benzylidene-1-undecanol

Comparison: 2-Benzylideneoctan-1-ol is unique due to its specific chain length and the presence of the benzylidene group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activities, making it suitable for specific applications .

Properties

CAS No.

53892-67-4

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-benzylideneoctan-1-ol

InChI

InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3

InChI Key

KTCAZEVYBWMPOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC=CC=C1)CO

Origin of Product

United States

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